molecular formula C8H4N2OS B6161318 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile CAS No. 1934828-76-8

7-hydroxythieno[3,2-b]pyridine-2-carbonitrile

Cat. No.: B6161318
CAS No.: 1934828-76-8
M. Wt: 176.20 g/mol
InChI Key: NBLPKZQKXSTDKG-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Systems in Drug Discovery

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery, forming the structural basis of a vast number of therapeutic agents. researchgate.netgoogle.com These are organic compounds that contain a ring structure composed of at least two different elements, typically carbon and at least one heteroatom such as nitrogen, oxygen, or sulfur. researchgate.net The presence of these heteroatoms imparts unique physicochemical properties to the molecules, influencing their reactivity, solubility, and ability to interact with biological targets. nih.gov

The significance of heterocyclic systems is evident in their prevalence among pharmaceuticals; a substantial percentage of all FDA-approved drugs feature a heterocyclic core. google.com Their structural diversity is immense, ranging from simple five-membered rings to complex, multi-ring systems. nih.gov This versatility allows medicinal chemists to design molecules that can bind with high affinity and selectivity to specific biological targets like enzymes, receptors, and nucleic acids. nih.gov Nitrogen-containing heterocycles are particularly prominent due to their ability to form crucial hydrogen bonds and engage in π-π stacking interactions with target proteins. nih.govnih.gov Furthermore, heterocyclic scaffolds provide a robust platform for developing novel therapeutic agents to combat drug resistance, a growing challenge in medicine. By modifying the heterocyclic core, researchers can create new compounds that may circumvent existing resistance mechanisms. nih.gov

Overview of Thieno[3,2-b]pyridine (B153574) Derivatives as Bioactive Compounds

The thieno[3,2-b]pyridine scaffold, which consists of a thiophene (B33073) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry that has given rise to a wide array of bioactive compounds. researchgate.net Researchers have extensively explored derivatives of this scaffold, leading to the discovery of potent inhibitors for various biological targets implicated in diseases ranging from cancer to viral infections.

For instance, certain 7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile derivatives have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer progression. In other research, substituted 7-arylethers of thieno[3,2-b]pyridine have been shown to inhibit VEGFR-2 and c-Met, two receptor tyrosine kinases that play synergistic roles in angiogenesis (the formation of new blood vessels), a critical process for tumor growth. The scaffold's utility extends beyond cancer, with 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides being developed as a novel class of non-nucleoside antivirals that show remarkable potency against human cytomegalovirus (HCMV) DNA polymerase. researchgate.netnih.gov More recently, derivatives of the thieno[3,2-b]pyridinone core have been designed as potent agents against Mycobacterium tuberculosis, targeting the InhA enzyme. nih.gov

Thieno[3,2-b]pyridine Derivative Class Biological Target/Activity Therapeutic Area
7-Phenylaminothieno[3,2-b]pyridine-6-carbonitriles Src kinase inhibition Oncology
Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines VEGFR-2 inhibition Oncology (Anti-angiogenesis)
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides Human Cytomegalovirus (HCMV) DNA Polymerase inhibition Antiviral
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives Antifungal activity Agriculture/Medicine
Thieno[3,2-b]pyridinone derivatives Enoyl-ACP reductase (InhA) inhibition Infectious Disease (Tuberculosis)

Structural Versatility of Thieno[3,2-b]pyridine and Related Isomers

The structural versatility of thienopyridines stems from the different ways the thiophene and pyridine rings can be fused. This results in six possible isomers, each with a unique arrangement of the sulfur and nitrogen heteroatoms relative to the fused bond. The known isomers are:

thieno[2,3-b]pyridine (B153569)

thieno[3,2-b]pyridine

thieno[2,3-c]pyridine

thieno[3,2-c]pyridine

thieno[3,4-b]pyridine

thieno[3,4-c]pyridine

Among these, the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine systems have been the most extensively studied. researchgate.net This focus is largely due to the significant biological activities demonstrated by their derivatives, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netekb.eg The specific orientation of the rings in the thieno[3,2-b]pyridine isomer, for example, provides a distinct three-dimensional shape and electronic distribution that can be exploited for targeted drug design, allowing it to serve as a template for inhibitors that anchor into the back pocket of an ATP binding site on a kinase.

Research Context of 7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile within the Scaffold

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its research context can be inferred from studies on its core structural components. The molecule combines two features of significant interest in medicinal chemistry: the 7-hydroxythienopyridine core and the 2-carbonitrile functional group.

The "7-hydroxy" moiety on the pyridine ring exists in a tautomeric equilibrium with its keto form, 7-oxo-4,7-dihydrothieno[3,2-b]pyridine, often referred to as a thieno[3,2-b]pyridinone. This pyridinone core is a key pharmacophore in several classes of potent enzyme inhibitors. For example, derivatives of this core structure have been successfully developed as highly potent inhibitors of human cytomegalovirus DNA polymerase and as novel antituberculosis agents targeting the InhA enzyme. researchgate.netnih.govnih.gov The thieno[3,2-b]pyridine core has also been identified as an attractive scaffold for developing highly selective inhibitors of protein kinases.

The carbonitrile (cyano) group at the 2-position of the thiophene ring is a versatile functional group in drug development. It is an electron-withdrawing group that can modulate the electronic properties of the scaffold. More importantly, it serves as a valuable synthetic handle for further chemical modifications. For example, the related compound 3-aminothieno[3,2-b]pyridine-2-carbonitrile is used as a starting material to construct more complex fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are investigated as potential anticancer agents. mdpi.com The cyano group can be readily converted into other functionalities, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Therefore, this compound is best understood as a valuable intermediate or building block, poised for the synthesis of more complex molecules targeting kinases, polymerases, or other enzymes central to disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1934828-76-8

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

7-oxo-4H-thieno[3,2-b]pyridine-2-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-4-5-3-6-8(12-5)7(11)1-2-10-6/h1-3H,(H,10,11)

InChI Key

NBLPKZQKXSTDKG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)SC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies for Thieno 3,2 B Pyridine Systems, with Focus on 7 Hydroxythieno 3,2 B Pyridine 2 Carbonitrile

Retrosynthetic Approaches for the 7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For the this compound core, the primary disconnection strategies involve breaking the bonds of the pyridine (B92270) ring, leaving the thiophene (B33073) core intact.

A common and effective approach is to disconnect the N1-C7a and C5-C6 bonds of the pyridine ring. This leads back to a key intermediate: a 3-aminothiophene derivative appropriately functionalized at the 2-position. This strategy is guided by well-established forward synthetic reactions where the pyridine ring is constructed onto a pre-existing thiophene. For the target molecule, this retrosynthetic pathway suggests a 3-aminothiophene-2-carbonitrile (B1278636) precursor and a three-carbon unit that can undergo cyclization to form the 7-hydroxypyridine (or 7-oxo-pyridinone) ring. This approach is particularly advantageous as substituted 2-aminothiophenes are readily accessible through methods like the Gewald reaction.

Table 1: Retrosynthetic Disconnections for this compound

Disconnection StrategyBonds Cleaved (Pyridine Ring)Key PrecursorsCorresponding Forward Reaction
Strategy A N1-C7a & C5-C63-Aminothiophene-2-carbonitrile + C3 synthon (e.g., malonic ester derivative)Gould-Jacobs Reaction / Cyclocondensation
Strategy B C6-C7 & N1-C22-functionalized thiophene + C2N synthon (e.g., cyanoacetamide)Thorpe-Guareschi Reaction

Classical Synthetic Routes to Thieno[3,2-b]pyridine (B153574) Derivatives

Classical methods for heterocycle synthesis, often named after their discoverers, remain foundational for constructing the thieno[3,2-b]pyridine system. These routes typically involve condensation and cyclization reactions that are robust and well-understood.

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives and can be effectively adapted for the synthesis of the analogous 7-hydroxythieno[3,2-b]pyridines. wikipedia.org The reaction proceeds in two main stages: first, the condensation of an aromatic amine with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the fused hydroxypyridine ring. wikipedia.org

In the context of the target scaffold, a 3-aminothiophene derivative is used in place of an aniline (B41778). abertay.ac.uk The initial step involves the reaction of the 3-aminothiophene with a diethyl ethoxymethylenemalonate derivative, which proceeds via nucleophilic attack from the amine to displace the ethoxy group. wikipedia.orgabertay.ac.uk The resulting intermediate, a (thienylamino)methylenemalonate, undergoes intramolecular cyclization at high temperatures, typically in a high-boiling solvent like diphenyl ether, to yield the 7-hydroxythieno[3,2-b]pyridine core. wikipedia.orgabertay.ac.uk Subsequent hydrolysis and decarboxylation can be performed if the malonic ester functionality is not desired in the final product. wikipedia.org

Table 2: Examples of Gould-Jacobs Reaction for Thieno[3,2-b]pyridine Synthesis

3-Aminothiophene PrecursorMalonic Ester DerivativeProductReference
3-AminothiopheneDiethyl ethoxymethylenemalonate7-Hydroxythieno[3,2-b]pyridine-6-carboxylic acid ethyl ester abertay.ac.uk
3-Amino-2-cyanothiopheneDiethyl ethoxymethylenemalonate2-Cyano-7-hydroxythieno[3,2-b]pyridine-6-carboxylic acid ethyl ester abertay.ac.uk
3-Amino-2-acetylthiopheneDiethyl ethoxymethylenemalonate2-Acetyl-7-hydroxythieno[3,2-b]pyridine-6-carboxylic acid ethyl ester abertay.ac.uk

The Thorpe-Ziegler reaction is a classical method for forming a cyclic ketone through the intramolecular condensation of a dinitrile, catalyzed by a base. researchgate.net This can be adapted to synthesize thienopyridines by designing a thiophene precursor bearing a nitrile and an active methylene (B1212753) group connected by a flexible chain. Base-catalyzed intramolecular cyclization then yields an enamino-nitrile, which is a precursor to the desired fused pyridine ring. researchgate.net While widely used for the [2,3-b] isomer, this strategy is also applicable to the [3,2-b] system provided the correct precursor is synthesized. researchgate.net

The Guareschi-Thorpe reaction (also known as the Guareschi pyridine synthesis) provides a direct route to 2-pyridone rings. quimicaorganica.orgnih.gov It involves the condensation of cyanoacetamide or an alkyl cyanoacetate (B8463686) with a 1,3-dicarbonyl compound in the presence of a base or ammonia (B1221849) source. quimicaorganica.orgnih.govrsc.org To synthesize the this compound, a thiophene-based 1,3-dicarbonyl equivalent can be condensed with cyanoacetamide. This domino reaction sequence involves initial Knoevenagel condensation followed by Michael addition and cyclization to construct the pyridinone ring onto the thiophene scaffold.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Transition-metal catalysis and multicomponent reactions are at the forefront of these efforts, offering novel and greener pathways to complex molecules like this compound.

Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of C-H bonds, which were previously considered unreactive. nih.gov While many methods focus on modifying an existing pyridine ring, annulation strategies that build the ring are of particular interest. beilstein-journals.orgresearchgate.net These reactions typically involve the directed C-H activation of a substituted thiophene followed by a coupling and cyclization cascade with a suitable partner, such as an alkyne or azirine. nih.govnih.gov

For instance, a Rh(III)-catalyzed [4+2] annulation could be envisioned, where a 2-substituted-3-aminothiophene (with the amino group acting as a directing group) undergoes C-H activation at the 4-position of the thiophene ring. nih.gov Subsequent reaction with an alkyne would lead to the formation of the fused pyridine ring. Similarly, nickel-catalyzed annulation reactions have been developed for building heterocyclic rings onto aromatic systems. nih.gov These methods offer high regioselectivity and functional group tolerance under relatively mild conditions.

Table 3: Conceptual Transition-Metal Catalyzed Annulation for Thieno[3,2-b]pyridine Synthesis

Catalyst SystemThiophene PrecursorCoupling PartnerReaction Type
Rh(III) complex3-Aminothiophene derivativeUnsymmetrical AlkyneDirected C-H Activation / [4+2] Annulation
Pd(II) complex3-Iodothiophene-2-carboxamideDieneHeck coupling / Cyclization
Ni(II) complex3-Hydroxy-benzo[b]thiophene3-Arylazirine[3+2] Annulation / Ring Expansion

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. mdpi.com This approach is highly convergent, atom-economical, and aligns with the principles of green chemistry. mdpi.comrsc.org

An advanced, sustainable version of the Guareschi-Thorpe reaction can be employed for the synthesis of this compound. rsc.orgrsc.org This MCR would involve the three-component condensation of a thiophene-based β-ketoester (or other active methylene compound), an alkyl cyanoacetate, and an ammonia source (like ammonium (B1175870) carbonate) in an environmentally benign solvent such as water or ethanol. rsc.org Ammonium carbonate can act as both the nitrogen source for the pyridine ring and a mild basic promoter for the reaction. rsc.org The desired product often precipitates from the reaction medium, simplifying purification and making the process highly efficient and user-friendly. rsc.orgrsc.org This strategy allows for the rapid assembly of complex thieno[3,2-b]pyridine libraries by varying the three core components.

Table 4: Proposed Multicomponent Synthesis of a 7-Hydroxythieno[3,2-b]pyridine Derivative

Component 1 (Thiophene)Component 2 (Active Methylene)Component 3 (Nitrogen Source)Catalyst/SolventProduct
Ethyl 2-acetylthiophene-3-carboxylateCyanoacetamideAmmonium CarbonateWater / Green Buffer6-Acetyl-7-hydroxythieno[3,2-b]pyridine-2-carboxamide
2,4-Dioxo-4-(thiophen-2-yl)butanoateEthyl cyanoacetateAmmonium AcetateEthanolEthyl 7-hydroxy-2-(thiophen-2-yl)thieno[3,2-b]pyridine-5-carboxylate

Green Chemistry Principles in Thienopyridine Synthesis

The synthesis of complex heterocyclic systems such as thienopyridines is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.com These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks. rasayanjournal.co.inthepharmajournal.com In the context of thienopyridine synthesis, several green approaches have been successfully implemented.

Key green chemistry strategies include the use of catalysts to enhance reaction efficiency and selectivity, allowing for milder reaction conditions. rasayanjournal.co.in For instance, visible light-promoted protocols offer an environmentally friendly method for synthesizing thieno[2,3-b]pyridines, minimizing energy consumption by operating at room temperature and utilizing ambient oxygen. tandfonline.com Similarly, microwave-assisted synthesis has been recognized as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and simpler workup procedures compared to conventional heating methods. nih.gov

Another cornerstone of green synthesis is the use of safer or alternative solvents. unibo.it Water, being non-flammable, non-toxic, and abundant, is an ideal green solvent, although its application can be limited by the poor solubility of many organic reactants. mdpi.com The development of solvent-free reaction conditions, such as mechanochemical grinding or solid-state synthesis, represents a significant advancement, eliminating solvent waste entirely and often resulting in high yields and easy product purification. mdpi.comrasayanjournal.co.in Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, exemplify high atom economy and process efficiency, further contributing to the green credentials of a synthetic route. rasayanjournal.co.in

Table 1: Application of Green Chemistry Principles in Heterocyclic Synthesis

Green Chemistry Principle Application in Thienopyridine & Heterocycle Synthesis Key Benefits
Catalysis Use of heterogeneous or photoredox catalysts. rasayanjournal.co.intandfonline.com Increased reaction rates, higher yields, improved selectivity, potential for catalyst recycling. rasayanjournal.co.in
Energy Efficiency Microwave irradiation, visible light-promoted reactions, ultrasound. tandfonline.comnih.gov Reduced reaction times, lower energy consumption, milder reaction conditions.
Safer Solvents/Solvent-Free Conditions Use of water, ionic liquids, or no solvent (mechanochemistry). mdpi.comrasayanjournal.co.in Reduced pollution, minimized hazardous waste, simplified purification. rasayanjournal.co.in
Atom Economy Multicomponent reactions (MCRs). rasayanjournal.co.in Maximizes the incorporation of starting materials into the final product, reducing waste.
Pollution Prevention Designing syntheses that generate minimal or no hazardous byproducts. thepharmajournal.com Reduced environmental impact and improved process safety.

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of the this compound core structure relies on the construction of the fused bicyclic system from appropriate precursors. Based on common synthetic strategies for thienopyridines, the assembly typically involves the formation of the pyridine ring onto a pre-functionalized thiophene scaffold. nih.govnih.gov

A plausible and widely utilized strategy is the Gewald reaction, which provides a versatile route to 2-aminothiophenes. These compounds are critical precursors for building the fused pyridine ring. The synthesis would likely commence with a substituted thiophene, such as a methyl-3-aminothiophene-2-carboxylate derivative. nih.gov

The general synthetic pathway can be conceptualized as follows:

Formation of a Substituted 2-Aminothiophene: A common starting point is the reaction between a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base (Gewald reaction). nih.gov This provides a highly functionalized 2-aminothiophene which serves as the foundational block.

Annulation of the Pyridine Ring: The 2-aminothiophene precursor then undergoes cyclization to form the pyridine ring. This can be achieved through various methods, such as the Friedländer annulation, by reacting the aminothiophene with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a reactant capable of introducing the hydroxyl group at the 7-position and closing the ring would be required. Phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization is another established method for creating the thienopyridinone core. researchgate.net

Key intermediates in this process would include functionalized 2-aminothiophenes and acyclic precursors formed after the initial reaction of the thiophene with the pyridine ring-forming synthon, prior to the final cyclization step. The specific choice of reactants dictates the substitution pattern on the final thieno[3,2-b]pyridine ring system. nih.gov

Table 2: Key Precursors and Intermediates in Thieno[3,2-b]pyridine Synthesis

Compound Type Role in Synthesis Example Structure
Active Methylene Nitrile Precursor Ethyl Cyanoacetate
Functionalized Ketone Precursor Ethyl 4-oxopiperidine-1-carboxylate nih.gov
2-Aminothiophene Derivative Key Intermediate Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate nih.gov
Acyclic Precursor Intermediate Product of reaction between the 2-aminothiophene and a dicarbonyl compound before cyclization.

Purification and Isolation Techniques for Research Scale Compounds

The isolation and purification of solid organic compounds, such as this compound, on a research scale are critical for obtaining materials of sufficient purity for characterization and further study. ijddr.in Several standard techniques are employed, chosen based on the compound's physical properties like solubility, polarity, and crystallinity. openaccesspub.orgresearchgate.net

Crystallization is a primary method for purifying solid compounds. openaccesspub.org This technique relies on the differences in solubility of the target compound and impurities in a given solvent at different temperatures. ijddr.inresearchgate.net The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution. researchgate.net The choice of solvent is crucial for effective purification and high recovery. ijddr.in

Chromatography is a powerful and versatile set of techniques for separating components of a mixture. openaccesspub.org

Column Chromatography: This is widely used for the purification of multi-gram quantities. The crude mixture is applied to the top of a column packed with a stationary phase (commonly silica (B1680970) gel or alumina), and a solvent or solvent mixture (the mobile phase) is passed through the column. Separation occurs as components travel down the column at different rates based on their differential adsorption to the stationary phase. mdpi.com Fractions are collected and analyzed to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): For higher purity requirements or smaller scale separations, HPLC is often the method of choice. researchgate.net It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column with smaller particles, leading to much higher resolution and faster separation times. nih.gov It can be used for both analytical (purity assessment) and preparative (purification) purposes. researchgate.net

Extraction is used to separate a compound from a mixture based on its solubility in two immiscible liquid phases, often an aqueous and an organic layer. openaccesspub.org It is typically used during the workup of a reaction to separate the desired product from inorganic salts and other water-soluble or water-insoluble impurities before final purification by chromatography or crystallization.

Table 3: Comparison of Common Purification Techniques

Technique Principle Scale Advantages Disadvantages
Crystallization Differential solubility at varying temperatures. researchgate.net Milligrams to kilograms Cost-effective, can handle large quantities, yields highly pure crystalline solids. Requires the compound to be a solid, finding a suitable solvent can be challenging, potential for product loss.
Column Chromatography Differential adsorption onto a solid stationary phase. openaccesspub.org Milligrams to >100 grams Widely applicable, can separate complex mixtures, versatile choice of stationary and mobile phases. mdpi.com Can be time-consuming and solvent-intensive, may lead to sample loss on the column.
HPLC High-resolution separation based on differential partitioning between phases under high pressure. nih.gov Micrograms to grams High resolution and purity, fast separation times, automated systems available. researchgate.net Expensive equipment, limited loading capacity for preparative scale, requires method development.
Extraction Differential solubility in immiscible liquids. openaccesspub.org Milligrams to kilograms Simple, fast, effective for initial workup and separation of compounds with very different polarities. Not a high-resolution technique, can generate significant solvent waste.

Chemical Modifications and Derivatization Strategies for 7 Hydroxythieno 3,2 B Pyridine 2 Carbonitrile

Functionalization at the Hydroxyl Group (e.g., Esterification, Etherification)

The phenolic hydroxyl group at the C7-position is a prime site for functionalization, readily undergoing reactions such as esterification and etherification. These modifications can significantly alter the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability.

Esterification: The 7-hydroxy group can be acylated using various reagents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, EDC). This reaction introduces an ester linkage, which can be designed to be stable or enzymatically labile, a concept often exploited in prodrug design.

Etherification: Williamson ether synthesis is a common method for converting the hydroxyl group into an ether. This involves deprotonation of the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of a wide range of alkyl and aryl substituents.

Reaction TypeReagent/ConditionsResulting Functional GroupPotential Introduced Moiety (R)
EsterificationAcetyl chloride, Pyridine (B92270)-OC(O)CH₃Acetate
EsterificationBenzoic acid, DCC, DMAP-OC(O)C₆H₅Benzoate
Etherification1. NaH, THF; 2. CH₃I-OCH₃Methyl
Etherification1. K₂CO₃, Acetone; 2. Benzyl bromide-OCH₂C₆H₅Benzyl

Transformations and Derivatizations of the Nitrile Moiety

The nitrile group at the C2-position is a versatile functional group that can be transformed into several other moieties, providing a key handle for structural diversification.

Common transformations include:

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield a carboxylic acid, which can then be used for further derivatization, such as amide bond formation.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a site for further functionalization.

Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid.

TransformationReagents/ConditionsResulting Functional GroupChemical Characteristics
HydrolysisH₂SO₄ (aq), heatCarboxylic Acid (-COOH)Acidic, hydrogen bond donor/acceptor
ReductionLiAlH₄, THF; then H₂OAminomethyl (-CH₂NH₂)Basic, nucleophilic
Tetrazole FormationNaN₃, NH₄Cl, DMF5-substituted TetrazoleAcidic, bioisostere of carboxylic acid

Substituent Effects on Thiophene (B33073) and Pyridine Ring Positions and their Synthetic Access

Introducing substituents onto the thiophene and pyridine rings can modulate the electronic properties and biological activity of the core scaffold. The electron density of the fused ring system is influenced by the nature of the substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). For instance, substitution on the thieno[3,2-c]pyridine system has been shown to have a predominant effect on the fluorescence properties of the molecule researchgate.netnih.gov.

Synthetic access to these positions typically involves electrophilic aromatic substitution or, more commonly, a halogenation-cross-coupling sequence. For example, bromination of the scaffold at specific positions can be followed by Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, or alkyl groups. The regioselectivity of these reactions is a critical consideration in the synthetic design.

Substituent (R)Electronic EffectExample Synthetic AccessPotential Impact on Ring System
-OCH₃ (Methoxy)Electron-Donating (EDG)Nucleophilic substitution on a halo-thienopyridineIncreases electron density
-Cl (Chloro)Electron-Withdrawing (EWG)Direct chlorination (e.g., with NCS)Decreases electron density, provides handle for cross-coupling
-CF₃ (Trifluoromethyl)Strong Electron-Withdrawing (EWG)Trifluoromethylation of a halo-thienopyridineSignificantly decreases electron density
-C₆H₅ (Phenyl)Can be EDG or EWG (context-dependent)Suzuki coupling with phenylboronic acidIntroduces steric bulk and potential for π-stacking interactions

Combinatorial Synthesis and Library Generation for Thienopyridine Analogues

Combinatorial chemistry provides a powerful strategy for rapidly generating large libraries of related compounds for screening purposes. osdd.netnih.gov The 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile scaffold is well-suited for this approach due to its multiple points of diversification.

A combinatorial library can be designed by systematically varying substituents at key positions. For example, a library could be constructed by reacting a set of building blocks with the 7-hydroxy position (R¹), another set of modifications at the 2-nitrile position (R²), and a third set of substituents on the aromatic rings (R³). This approach, often aided by computational tools for library design, allows for the efficient exploration of the chemical space around the core scaffold. nih.gov

Diversification PointGeneral StructureExample Building BlocksSynthetic Strategy
R¹ (at C7-O)7-(R¹-O)-ThienopyridineAlkyl halides, Acid chloridesParallel etherification or esterification
R² (at C2)2-(R²)-ThienopyridineSodium azide, Various amines (after reduction)Parallel transformations of the nitrile group
R³ (on ring)6-(R³)-ThienopyridineBoronic acids, AminesParallel Suzuki or Buchwald-Hartwig cross-coupling

Prodrug Design Strategies from the 7-Hydroxy Moiety (Conceptual, non-clinical)

The 7-hydroxy group is an ideal handle for creating prodrugs, which are inactive or less active molecules that are converted to the active parent drug in vivo. researchgate.net This strategy is often used to overcome issues such as poor solubility, limited permeability, or rapid metabolism. nih.govscispace.com For the 7-hydroxy moiety, carrier-linked prodrugs are a common conceptual approach, where a promoiety is attached via a bioreversible covalent bond, typically an ester. scirp.org

The promoiety can be designed to be cleaved by specific enzymes (e.g., esterases) that are abundant in the body, releasing the active this compound. ijnrd.org The choice of promoiety can be tailored to target specific tissues or to control the rate of drug release.

Promoiety TypeLinkageConceptual RationalePotential Cleavage Mechanism
Phosphate/PhosphonatePhosphate esterDramatically increases aqueous solubility.Enzymatic cleavage by phosphatases.
Amino AcidEsterMay target amino acid transporters to improve absorption.Enzymatic cleavage by esterases.
Short-chain AliphaticEsterIncreases lipophilicity to improve membrane permeability.Enzymatic cleavage by esterases.
CarbonateCarbonateCan offer different hydrolysis kinetics compared to simple esters.Chemical or enzymatic hydrolysis.

Structure Activity Relationship Sar Studies of 7 Hydroxythieno 3,2 B Pyridine 2 Carbonitrile and Its Analogues

Role of the 7-Hydroxyl Group and its Modifications in Biological Activity

The hydroxyl group, particularly at the 7-position of a heterocyclic ring system, can be crucial for biological activity due to its ability to form hydrogen bonds with target proteins. pandawainstitute.comresearchgate.net Modifications to this group can significantly impact a compound's metabolic stability and binding affinity. For instance, in the case of the transthyretin ligand luteolin, the 7-hydroxyl group is a primary site for glucuronidation, which inactivates the molecule. plos.org Replacing this hydroxyl group with moieties inert to glucuronidation, such as a chloro or methoxy (B1213986) group, has been shown to enhance metabolic persistence. plos.org

While these modifications can preserve or even enhance binding strength, they may also alter selectivity. The removal of the 7-hydroxyl group's ability to form hydrogen bonds can lead to a decrease in selectivity for the target protein. plos.org In the context of 7-hydroxy-3,4-dihydrocadalene, the natural product demonstrated a reduction in the viability of MCF7 breast cancer cells in a concentration and time-dependent manner, suggesting the importance of the hydroxyl group in its cytotoxic effect. nih.gov Further studies on xanthone (B1684191) derivatives have indicated that the position of hydroxyl groups is critical for their anticancer activity, with certain positions being more favorable than others for activity against specific cancer cell lines. pandawainstitute.com For example, a hydroxyl group at the 1-position of the xanthone structure was found to be important for its anticancer activity. pandawainstitute.com

Influence of the 2-Carbonitrile Group on Ligand-Target Interactions

The 2-carbonitrile group is a key functional group that can significantly influence a ligand's interaction with its biological target. This group can participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which can dramatically improve binding affinity. researchgate.net A survey of protein-ligand interactions has shown that the substitution of a hydrogen atom with a nitrile group can lead to a substantial increase in binding affinity, in some cases by a factor of tenfold or more. researchgate.net

The nitrile group's ability to act as a hydrogen bond acceptor allows it to interact with backbone amide NHs and the side chains of amino acid residues within a protein's binding pocket. researchgate.net Additionally, the linear geometry of the cyano group can be advantageous for fitting into specific binding sites. In some instances, replacing a larger group with a cyano group at the C3 position of a pyridine (B92270) ring has been shown to enhance antiproliferative activity against certain cancer cell lines. nih.gov Structure-activity relationship studies on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists have further highlighted the importance of the carbonitrile moiety in achieving potent biological activity. researchgate.net

Impact of Substitutions on the Thiophene (B33073) and Pyridine Rings on Potency and Selectivity

Substitutions on the thiophene and pyridine rings of the thieno[3,2-b]pyridine (B153574) scaffold play a critical role in modulating potency and selectivity. The thiophene ring readily undergoes electrophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov The nature and position of these substituents can significantly alter the compound's interaction with its target.

In a series of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase, substitutions on the phenyl group attached to the scaffold led to modest changes in potency. researchgate.net However, exploration of substitutions on the phenyl ring itself revealed that the para position was amenable to a diverse array of functionalities, suggesting this part of the pharmacophore extends into a solvent-exposed area of the binding site. researchgate.net The introduction of a basic amine was a successful strategy to enhance physical properties and decrease off-target activity against EGFR. researchgate.net

For a series of 1H-pyrrole-3-carbonitrile derivatives, introducing various substituents on the aniline (B41778) ring system was a key strategy in studying the structure-activity relationship and developing potent STING agonists. researchgate.net Similarly, in the development of antiproliferative thieno[2,3-b]pyridines, appending large lipophilic groups to the pyridine ring enhanced biological activity by targeting a lipophilic region in the active site of the target enzyme. nih.gov Specifically, attaching a propyl-aryl group at C-5 on the 2-amino-3-carboxamido-thieno[2,3-b]pyridine resulted in compounds with potent biological activity in the nanomolar range. nih.gov

The following table summarizes the impact of various substitutions on the activity of thienopyridine derivatives based on findings from several studies.

Compound Series Substitution Position Substituent Type Effect on Activity Reference
Thienopyrimidine/Thienopyridine VEGFR-2 InhibitorsPhenyl group attached to scaffoldVarious functional groupsModest loss in potency researchgate.net
Thienopyrimidine/Thienopyridine VEGFR-2 InhibitorsPara-position of the phenyl ringDiverse functionalitiesMaintained or improved potency researchgate.net
Thienopyrimidine/Thienopyridine VEGFR-2 InhibitorsGeneralBasic amineEnhanced physical properties, decreased EGFR activity researchgate.net
1H-Pyrrole-3-carbonitrile STING AgonistsAniline ringVarious substituentsModulated potency researchgate.net
Thieno[2,3-b]pyridine (B153569) Antiproliferative AgentsC-5 of the pyridine ringPropyl-aryl groupPotent activity (nanomolar range) nih.gov

Conformational Analysis and Bioactive Conformation Elucidation

Understanding the three-dimensional structure and conformational preferences of a molecule is crucial for elucidating its bioactive conformation—the specific spatial arrangement it adopts when binding to its biological target. nih.gov Rigidification, a strategy that locks a flexible molecule into a specific conformation, is often employed to identify this active conformation and can lead to increased potency. nih.gov

In a study of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, conformationally restricted thieno[3,2-d]pyrimidinones and quinazolinones were designed to mimic the different possible conformers of more flexible amidothiophene derivatives. nih.gov The identification of two moderately active compounds from this series allowed for the determination of the likely biologically active conformation of the parent compounds. nih.gov This approach not only helps in optimizing the lead structure but also provides insights into the topology of the enzyme's binding site. nih.gov

Development of Pharmacophore Models for Thienopyridine Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. mdpi.comnih.gov These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target (structure-based). mdpi.com

For the thienopyridine scaffold, pharmacophore models can elucidate key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that are critical for binding to a specific target. mdpi.com For instance, a study on Aurora kinase B inhibitors, which included diverse scaffolds, developed a quantitative structure-activity relationship (QSAR) model that identified important pharmacophoric features. mdpi.com The analysis indicated that the presence of lipophilic and polar groups, particularly those capable of hydrogen bonding, at specific distances from each other was crucial for inhibitory activity. mdpi.com

The development of such models for thienopyridine scaffolds can guide the design of new, more potent, and selective molecules by providing a blueprint of the required structural features. nih.gov These models can be used to virtually screen large compound libraries to identify novel hits with the desired pharmacophoric pattern. mdpi.com

Pharmacological and Biological Evaluation: Mechanistic Insights

In Vitro Target Identification and Validation

In vitro studies are crucial for identifying the molecular targets of new chemical entities. For the thieno[3,2-b]pyridine (B153574) class, these assays have demonstrated a wide range of activities against enzymes and receptors involved in critical disease pathways.

Derivatives of thieno[3,2-b]pyridine have emerged as a significant class of kinase inhibitors. nih.gov Kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of diseases like cancer. nih.gov

Src Kinase: A new class of potent Src kinase inhibitors was developed from 7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile analogues. nih.gov These compounds were created by replacing a phenyl ring in a known quinoline-based inhibitor system with a thiophene (B33073) ring, resulting in potent inhibition of Src kinase activity. nih.gov

c-Met and VEGFR-2: A series of thieno[3,2-b]pyridine-based compounds have been identified as potent dual inhibitors of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinases. nih.govmdpi.com These kinases are both critically involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. mdpi.com The lead compounds in this series demonstrated inhibitory activity with IC₅₀ values in the low nanomolar range in vitro. nih.gov

Haspin Kinase: The thieno[3,2-b]pyridine scaffold has been used to develop highly selective inhibitors of Haspin, an atypical protein kinase involved in mitosis. nih.gov The weak interaction of the core scaffold with the kinase hinge region allows for different binding modes, leading to high selectivity. This work produced a quality chemical probe suitable for in vivo applications. nih.gov

Cholinesterase: While direct studies on 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile are limited, related 2-alkoxy-3-cyanopyridine derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Certain derivatives were identified as competitive inhibitors of both enzymes. nih.gov

Table 1: Kinase Inhibition by Thieno[3,2-b]pyridine Derivatives

Compound Class Target Kinase(s) Potency Reference
7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles Src Potent Inhibition nih.gov
Thieno[3,2-b]pyridine phenylacetylthioureas c-Met, VEGFR-2 Low nanomolar IC₅₀ nih.govmdpi.com

Beyond enzyme inhibition, thieno[3,2-b]pyridine derivatives have been investigated for their ability to bind to and modulate G-protein coupled receptors (GPCRs).

P2Y12 Receptor: The broader class of thienopyridines are well-known for their antithrombotic effects, which are mediated through the irreversible blockade of the P2Y12 receptor on platelets. nih.gov This receptor plays a central role in platelet activation and aggregation. nih.gov The active metabolites of thienopyridine drugs bind covalently to the P2Y12 receptor, preventing ADP from binding and initiating downstream signaling that leads to thrombosis. nih.gov

mGlu5 Receptor: A series of 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides have been identified as novel negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov These compounds demonstrated promising potency, with one derivative showing an IC₅₀ of 110 nM and a Kᵢ of 0.16 µM in radioligand displacement assays. nih.gov This indicates a strong binding affinity to an allosteric site on the receptor. nih.gov

Table 2: Receptor Binding Activity of Thieno[3,2-b]pyridine Derivatives

Compound Class Receptor Target Activity Potency Reference
Thienopyridines P2Y12 Irreversible Antagonist N/A nih.gov

Cell-based assays provide critical information on how a compound affects cellular processes. Various derivatives of the thieno[3,2-b]pyridine and related pyridine (B92270) structures have demonstrated significant effects on cell cycle progression and the induction of apoptosis (programmed cell death) in cancer cell lines.

Cell Cycle Analysis: A novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative was shown to cause an increase in the G0/G1 phase population and a decrease in the S phase population in MDA-MB-231 triple-negative breast cancer cells. mdpi.com Similarly, other related 3-cyano-pyridine compounds have been found to arrest MCF-7 breast cancer cells in the G1 phase. nih.gov Studies on pyrano[3,2-c]pyridine derivatives also revealed an increase in the sub-G1 population in MCF-7 cells, which is indicative of apoptosis. semanticscholar.orgnih.gov

Apoptosis Induction: The growth-inhibitory effects of these compounds are often linked to the induction of apoptosis. nih.govsemanticscholar.org Treatment of MCF-7 cells with a 3-cyano-2-substituted pyridine derivative led to characteristic apoptotic morphological changes. nih.gov Likewise, novel pyrano[3,2-c]pyridine compounds were found to inhibit the growth and proliferation of MCF-7 cells by inducing apoptosis in a dose- and time-dependent manner. semanticscholar.orgnih.gov This was confirmed by observing the exposure of phosphatidylserine on the outer cell membrane, a key hallmark of apoptosis. semanticscholar.org

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. This is typically assessed using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Microsomal Stability: This assay evaluates the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. The compound is incubated with liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Hepatocyte Stability: Hepatocytes provide a more comprehensive model as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, as well as transporters. The compound is incubated with a suspension of cryopreserved or fresh hepatocytes, and its concentration is monitored over time. This assay provides a more complete picture of hepatic metabolism.

No specific metabolic stability data for this compound is currently available in the public domain.

A compound's ability to permeate biological membranes is a key determinant of its oral absorption. In vitro permeability is commonly assessed using cell-based (Caco-2) and non-cell-based (PAMPA) assays.

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. The apparent permeability coefficient (Papp) is determined by measuring the flux of the compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa. This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion. An artificial lipid-infused membrane separates a donor and an acceptor compartment. The rate at which the compound diffuses across this membrane provides an indication of its passive permeability.

Specific Caco-2 or PAMPA permeability data for this compound has not been reported in the available literature.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (AAG), significantly impacts its distribution, metabolism, and efficacy, as it is generally the unbound fraction that is pharmacologically active.

Common methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. In these assays, the compound is incubated with plasma, and the bound and unbound fractions are separated and quantified.

The plasma protein binding profile for this compound is not documented in publicly accessible research.

Selectivity Profiling against Off-Targets (In vitro)

The thieno[3,2-b]pyridine scaffold is recognized as a promising template for developing highly selective kinase inhibitors. nih.gov The selectivity of a compound is critical for minimizing off-target effects and associated toxicities. In vitro selectivity profiling involves screening the compound against a broad panel of kinases and other relevant proteins, such as G-protein coupled receptors (GPCRs) and ion channels.

For a compound like this compound, which may be designed as a kinase inhibitor, its activity would be measured against a large number of kinases to determine its selectivity profile. A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases. Research on other thieno[3,2-b]pyridine derivatives has demonstrated the potential for achieving high kinome-wide selectivity, suggesting that this scaffold can be modified to target specific kinases with high precision. nih.gov

A specific in vitro selectivity profile for this compound against a panel of off-targets is not available in the current literature.

Research into Mechanisms of Resistance (In vitro, Cellular Models)

Understanding potential mechanisms of drug resistance is crucial for the development of durable therapeutic agents. In vitro studies using cancer cell lines are instrumental in elucidating these mechanisms. For anticancer agents, resistance can arise from various factors, including target mutations, activation of alternative signaling pathways, and increased drug efflux.

While there is no specific research on resistance to this compound, studies on the related thieno[2,3-b]pyridine (B153569) scaffold have provided some insights. Certain thieno[2,3-b]pyridine derivatives have shown efficacy in multidrug-resistant leukemia cells, suggesting they may be able to overcome common resistance mechanisms such as P-glycoprotein efflux. Furthermore, some thienopyridine compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. Investigating these cellular effects in resistant cell lines can help to understand if the compound retains its activity and to identify the molecular pathways involved. The development of drug-resistant cell lines through continuous exposure to a compound is a common in vitro strategy to prospectively identify potential resistance mechanisms. crownbio.com

No studies detailing the mechanisms of resistance to this compound in cellular models have been published.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the thieno[3,2-b]pyridine (B153574) scaffold, docking studies are crucial for elucidating the binding modes within the active sites of target proteins, particularly kinases.

Research has shown that the thieno[3,2-b]pyridine core can exhibit variable binding modes while maintaining high selectivity. nih.gov The weak interaction of the core with the kinase hinge region allows for anchoring at the kinase's back pocket, a feature that contributes to its high kinome-wide selectivity. nih.gov Docking analyses of related pyridine (B92270) and fused pyridine derivatives against targets like GlcN-6-P synthase have revealed moderate to good binding energies, helping to rationalize their biological activity. nih.gov

In typical docking studies involving heterocyclic inhibitors, key interactions such as hydrogen bonds and van der Waals forces with specific amino acid residues in the target's binding pocket are identified. For instance, in studies of other kinase inhibitors, interactions with residues like Cys1045, Asp1046, and Glu885 have been shown to be critical for binding affinity. mdpi.com These computational predictions are essential for understanding structure-activity relationships and guiding the design of more potent and selective inhibitors based on the thieno[3,2-b]pyridine framework.

Table 1: Illustrative Molecular Docking Data for Heterocyclic Kinase Inhibitors
Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
CyanopyridonesVEGFR-2Cys1045, Asp1046, Glu885, Cys919-14.5 to -15.2
Thiazolo[3,2-a]pyridinesα-amylaseTrp59, Tyr62, Gln63, Asp197, His299-7.43
Quinolone-3-carboxamidesPI3KαS774, V851, D933Not specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For thienopyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to understand the structural requirements for potent biological activity.

In a study on thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ), a receptor-guided 3D-QSAR model was developed. nih.gov The model yielded statistically significant results, with a high cross-validated correlation coefficient (Q²), indicating good predictive power. nih.gov The contour maps generated from such models provide a visual representation of the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. This information, when combined with docking analysis, helps to identify essential structural features for a complementary fit with the target's active site and guides the design of new, more potent analogues. nih.govnih.gov

Table 2: Representative 3D-QSAR Model Statistics for Falcipain-3 Inhibitors
Modelq² (Cross-validated r²)r² (Non-validated r²)r²_pred (External validation)
CoMFA0.5490.9760.697
CoMSIA0.6080.9320.509

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time. For ligand-receptor complexes involving thienopyridine derivatives, MD simulations provide valuable information on the stability of the binding pose predicted by molecular docking.

By simulating the complex in a dynamic environment, researchers can assess the stability of key interactions, such as hydrogen bonds, and monitor conformational changes in both the ligand and the protein. nih.gov Root-mean-square deviation (RMSD) analysis during the simulation indicates whether the complex reaches a stable state. nih.gov For example, a study on thiazolo[3,2-a]pyridine derivatives showed that the ligand-protein complex stabilized after 25 nanoseconds with only minor fluctuations. nih.gov Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which amino acid residues have significant interactions with the ligand throughout the simulation. nih.gov These simulations confirm the stability of the docked conformation and provide a more dynamic picture of the ligand-receptor interaction.

Quantum Chemical Calculations of Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. For thienopyridine derivatives, these calculations can provide insights into global descriptors computed from the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

These computational methods are also used to analyze molecular electrostatic potential maps, which reveal the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net This information is valuable for understanding potential intermolecular interactions and reaction mechanisms at a subatomic level.

In Silico ADME/Toxicity Prediction and Drug-likeness Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (T), must be evaluated. In silico ADME/T prediction and drug-likeness assessments are critical early-stage screens for compounds like 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile.

Various computational models are used to predict physicochemical properties such as solubility, lipophilicity (logP), and polar surface area, which are key determinants of oral bioavailability. nih.gov Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which helps to identify compounds with properties favorable for oral administration. nih.govresearchgate.net Predictions of metabolic stability, including interactions with cytochrome P450 enzymes, and potential toxicity profiles are also performed. nih.gov These in silico assessments help to prioritize candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. researchgate.netphyschemres.org

Table 3: Common In Silico ADME and Drug-Likeness Parameters
ParameterDescriptionFavorable Range (Typical)
Molecular WeightMass of the molecule< 500 Da
LogPOctanol-water partition coefficient (lipophilicity)< 5
H-bond DonorsNumber of hydrogen bond donors< 5
H-bond AcceptorsNumber of hydrogen bond acceptors< 10
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms< 140 Ų

De Novo Design and Scaffold-Hopping Approaches for Thienopyridines

De novo design involves the computational creation of novel molecular structures with desired properties, while scaffold hopping aims to identify isofunctional molecules with different core structures to improve properties or find new patentable chemical matter. chemrxiv.org The thieno[3,2-b]pyridine framework is considered an attractive and promising lead scaffold for the development of novel therapeutics. nih.govnih.gov

Generative deep learning and reinforcement learning approaches can be used to explore the chemical space around the thieno[3,2-b]pyridine core. chemrxiv.org These methods can design new molecules that maintain high three-dimensional and pharmacophore similarity to a reference compound but possess a different scaffold. chemrxiv.org By mapping the chemical space around this central pharmacophore, it is possible to design novel compounds with improved selectivity, better ADME properties, and unique intellectual property standing. nih.gov This makes the thieno[3,2-b]pyridine scaffold a versatile template for generating new generations of kinase inhibitors and other potential therapeutic agents.

Advanced Analytical Methodologies for Research Characterization and Mechanistic Studies

High-Resolution Spectroscopic Techniques for Structural Elucidation and Confirmation

Advanced spectroscopic techniques are fundamental to unequivocally determine the chemical structure of 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile. These methods provide detailed information on the compound's atomic connectivity, molecular mass, and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not widely published, the expected 1D (¹H and ¹³C) and 2D NMR spectral data can be predicted based on its structure and data from analogous thienopyridine derivatives.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings. The pyridine ring protons would likely appear as doublets or doublets of doublets in the aromatic region, with their specific chemical shifts and coupling constants dictated by their positions relative to the nitrogen atom and the fused thiophene ring. The proton on the thiophene ring would also resonate in the aromatic region. The hydroxyl proton may appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is expected to appear in a characteristic downfield region. The carbons of the heterocyclic rings would be observed in the aromatic region, and their precise shifts would be influenced by the adjacent heteroatoms and functional groups.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for confirming the connectivity. A COSY spectrum would establish proton-proton coupling relationships within the individual rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

Atom Type Technique Expected Chemical Shift (ppm) Notes
Aromatic Protons¹H NMR7.0 - 9.0Signals for protons on both pyridine and thiophene rings. Coupling patterns (doublets, etc.) will depend on adjacent protons.
Hydroxyl Proton¹H NMRVariable (e.g., 5.0 - 12.0)Often a broad singlet; position is solvent and concentration-dependent. May exchange with D₂O.
Aromatic Carbons¹³C NMR100 - 160Resonances for all carbons in the fused heterocyclic ring system.
Nitrile Carbon¹³C NMR115 - 125Characteristic chemical shift for a cyano group carbon.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of this compound. This technique provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula C₈H₄N₂OS. Predicted data indicates that the monoisotopic mass is 176.00444 Da. HRMS analysis, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would show protonated molecules ([M+H]⁺) or other adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, in the positive ion mode. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Formula Predicted m/z
[M+H]⁺C₈H₅N₂OS⁺177.01172
[M+Na]⁺C₈H₄N₂NaOS⁺198.99366
[M+K]⁺C₈H₄N₂KOS⁺214.96760
[M-H]⁻C₈H₃N₂OS⁻174.99716

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure and Ligand-Target Complex Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, revealing the precise positions of each atom.

This technique would confirm the planarity of the fused thieno[3,2-b]pyridine (B153574) ring system and provide accurate measurements of bond lengths and angles. For related thienopyridine structures, such as 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, crystallographic analysis has confirmed the near-planar nature of the fused rings. Furthermore, it would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. If the compound were to be co-crystallized with a biological target, this method could also elucidate the specific binding interactions at the atomic level.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Due to tautomerism, a C=O stretching band around 1650-1680 cm⁻¹ might also be observed, corresponding to the 7-oxo-4H-thieno[3,2-b]pyridine tautomer. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would be found in the 1400-1600 cm⁻¹ region.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Nitrile (-C≡N)C≡N Stretch2220 - 2260 (sharp)
Carbonyl (C=O)C=O Stretch (from tautomer)1650 - 1680
Aromatic RingsC=C / C=N Stretch1400 - 1600

Advanced Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are vital for the purification and purity assessment of synthesized compounds, ensuring that the material used for further studies is free of impurities, starting materials, and side products.

Preparative HPLC for Compound Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of this compound from a crude reaction mixture. This method utilizes a high-pressure pump to pass a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase).

For a polar compound like this, a reversed-phase column (e.g., C18) is typically employed. The mobile phase would likely consist of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape. The separation is based on the differential partitioning of the compound and impurities between the mobile and stationary phases. By collecting the fraction corresponding to the retention time of the target compound, a highly pure sample can be obtained. The process is monitored using a detector, commonly a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance.

Chiral Chromatography for Enantiomeric Purity

There is no available information in the reviewed literature detailing the use of chiral chromatography for the separation of enantiomers or the determination of enantiomeric purity for this compound. While chiral separation is a crucial analytical technique for pharmaceutically relevant molecules that can exist as enantiomers, no studies were identified that have applied this method to this specific compound.

Biophysical Techniques for Ligand-Target Interaction Kinetics and Thermodynamics

No research articles or data were found describing the use of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF) to characterize the binding interactions of this compound with any biological target. These techniques are fundamental in drug discovery for quantifying binding affinity, kinetics, and thermodynamic profiles.

No studies have been published that report the use of SPR to measure the association or dissociation rate constants for the binding of this compound to a protein or other biological target.

There are no available ITC data detailing the thermodynamic parameters (e.g., enthalpy, entropy, stoichiometry) of binding for this compound to any target molecule.

No literature was identified that employed DSF or related thermal shift assays to assess the stabilizing effect of this compound on a target protein, and therefore, no data on changes in melting temperature (ΔTm) are available.

Potential Applications and Research Avenues Pre Clinical/theoretical

Investigation as Targeted Enzyme Inhibitors in Disease Models (e.g., Kinases, DNA Gyrase)

The thieno[3,2-b]pyridine (B153574) scaffold has been identified as an attractive template for developing highly selective enzyme inhibitors, particularly for protein kinases, which are key regulators of cellular processes often implicated in cancer. researchgate.net

Kinase Inhibition: Studies have shown that the thieno[3,2-b]pyridine core has a weak interaction with the highly conserved kinase hinge region, which allows for diverse binding modes that target the less conserved "back pocket" of the ATP-binding site. researchgate.net This unique mechanism facilitates the development of inhibitors with high kinome-wide selectivity. researchgate.net For example, researchers have successfully developed highly selective inhibitors for underexplored protein kinases like Haspin and Cyclin-dependent kinase-like (CDKL) proteins using this scaffold. researchgate.net One such compound, MU1920, emerged as a quality chemical probe for Haspin, demonstrating the scaffold's potential. researchgate.net Other derivatives have been investigated as inhibitors of tyrosine kinases, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) and the non-receptor tyrosine kinase Src, both of which are implicated in tumor growth and angiogenesis. mdpi.com

DNA Polymerase Inhibition: In the context of anti-infective research, derivatives known as 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides have been synthesized and identified as a potent new class of non-nucleoside inhibitors of viral DNA polymerase. researchgate.netnih.gov These compounds show remarkable potency against a broad spectrum of herpesvirus DNA polymerases, including that of the human cytomegalovirus (HCMV), while maintaining excellent selectivity over human DNA polymerases. researchgate.netnih.gov

Compound ClassTarget EnzymeTherapeutic AreaKey Findings
Thieno[3,2-b]pyridinesHaspin, CDKLs (Protein Kinases)OncologyServes as a scaffold for highly selective, back-pocket-anchored inhibitors. researchgate.net
7-(Indol-5-yl)aminothieno[3,2-b]pyridinesVEGFR-2 (Tyrosine Kinase)Oncology (Anti-angiogenesis)Acts as an inhibitor of a key receptor in tumor vascularization. mdpi.com
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamidesHerpesvirus DNA PolymeraseAntiviralDemonstrates potent and selective inhibition of viral replication machinery. researchgate.netnih.gov

Exploration as Modulators of Specific Receptors (e.g., GPCRs, P2Y12, mGlu5)

The thieno[3,2-b]pyridine core has also been successfully employed to create modulators of G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes.

Notably, a series of thieno[3,2-b]pyridine-5-carboxamides have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govnih.gov mGlu5 is a key receptor in the central nervous system, and its modulation is a therapeutic strategy for various neurological and psychiatric disorders. Starting from a different chemical scaffold, researchers identified the thieno[3,2-b]pyridine core as a highly effective replacement. nih.gov The resulting compounds, such as VU6031545, demonstrated high potency, central nervous system penetration, and improved oral bioavailability in preclinical models. nih.gov

Compound SeriesTarget ReceptorMechanismPotency (Example)
Thieno[3,2-b]pyridine-5-carboxamidesMetabotropic Glutamate Receptor 5 (mGlu5)Negative Allosteric Modulator (NAM)hmGlu5 IC50 = 110 nM

Research in Anti-Infective Therapies (e.g., Antibacterial, Antiviral)

The structural relationship of the thienopyridine nucleus to naturally occurring purines makes it a compelling scaffold for developing agents that interfere with microbial and viral machinery. nih.gov

Antiviral Activity: As mentioned previously, 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides are potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. researchgate.netnih.gov This class of compounds represents a significant advance in the search for non-nucleoside antivirals targeting herpesviruses. nih.gov The pyridine (B92270) nucleus is a component of many compounds with notable antiviral properties. nih.gov

Antibacterial and Antifungal Activity: The broader class of thienopyridine derivatives has shown potential as antimicrobial agents. researchgate.net While research on the specific 7-hydroxy-2-carbonitrile derivative is limited in this area, related structures have been explored. For instance, a library of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives was evaluated for antifungal activity, with several compounds demonstrating promising efficacy against plant pathogenic fungi like C. arachidicola, R. solani, and S. sclerotiorum. nih.gov The EC50 values for the most active compounds ranged from 4.61 to 6.66 μg/mL. nih.gov

Role in Neuroprotective Strategies

The development of mGlu5 negative allosteric modulators from the thieno[3,2-b]pyridine scaffold has direct implications for neuroprotective strategies. nih.govnih.gov The mGlu5 receptor is implicated in modulating neuronal excitability and synaptic plasticity. Its overactivation can lead to excitotoxicity, a process involved in the pathophysiology of acute brain injury and chronic neurodegenerative diseases. By acting as NAMs, thieno[3,2-b]pyridine derivatives can dampen excessive glutamate signaling, offering a potential therapeutic avenue for conditions characterized by glutamatergic dysfunction. The high brain penetrance of these compounds makes them particularly suitable for targeting the central nervous system. nih.gov

Potential as Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in cells and organisms. The thieno[3,2-b]pyridine scaffold has proven its value in this domain. Due to its ability to facilitate highly selective kinase inhibitors, it has been used to generate probes for understudied kinases. researchgate.net Specifically, the Haspin kinase inhibitor MU1920, built on this scaffold, was highlighted as fulfilling the stringent criteria for a quality chemical probe, making it suitable for in vivo applications to interrogate the biological role of Haspin. researchgate.net The key feature is the scaffold's weak interaction with the conserved hinge region, which allows selectivity to be driven by interactions in the more variable back pocket of the ATP-binding site. researchgate.net

Theoretical Consideration in Material Science (e.g., Organic Electronics, Optoelectronics)

While the bulk of research on thieno[3,2-b]pyridines is in medicinal chemistry, the foundational heterocyclic structure has properties that are of theoretical interest in material science. The fused aromatic ring system suggests potential for applications in organic electronics and optoelectronics, similar to the well-studied thieno[3,2-b]thiophene (B52689) molecule. nih.gov Thieno[3,2-b]thiophene is known for its excellent optoelectronic properties and is used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govpipzine-chem.com The introduction of a nitrogen atom in the pyridine ring of the thieno[3,2-b]pyridine structure alters the electronic properties, potentially offering a way to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for specific electronic applications. pipzine-chem.com This makes the thieno[3,2-b]pyridine core a theoretically attractive building block for creating novel organic semiconductor materials. pipzine-chem.com

Future Directions and Emerging Research Avenues for 7 Hydroxythieno 3,2 B Pyridine 2 Carbonitrile

Rational Design of Next-Generation Thienopyridine Derivatives

The rational design of next-generation thienopyridine derivatives hinges on the structure-activity relationship (SAR) studies of the 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile scaffold. The core structure of thieno[3,2-b]pyridine (B153574) provides a template for ATP-competitive inhibitors that can be anchored at the kinase back pocket. researchgate.net The weak interaction of this core with the kinase hinge region allows for diverse binding modes while maintaining high selectivity across the kinome. nih.govresearchgate.net

Future design strategies will likely focus on modifications at several key positions of the this compound molecule to enhance potency, selectivity, and pharmacokinetic properties. For instance, the hydroxyl group at the 7-position and the carbonitrile group at the 2-position are prime candidates for chemical modification. The introduction of various substituents on the pyridine (B92270) and thiophene (B33073) rings could also lead to the discovery of novel compounds with improved therapeutic profiles.

A scaffold hopping strategy, which has been successfully employed for other thieno[3,2-b]pyridinone derivatives, could also be applied. nih.gov This involves replacing the core scaffold with isosteric replacements to identify novel chemotypes with similar biological activities but potentially improved properties. acs.org For example, replacing the thieno[3,2-b]pyridine core with a 1-methyl-1H-pyrrolo[2,3-b]pyridine core has been shown to yield potent mGlu₅ negative allosteric modulators (NAMs). acs.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of this compound derivatives. researchgate.netnih.gov These computational tools can accelerate the drug discovery process by rapidly screening large virtual libraries of compounds, predicting their biological activities, and optimizing their properties. researchgate.netmdpi.com

Generative AI models can be trained on existing datasets of thienopyridine derivatives to design novel molecules with desired characteristics. mdpi.com These models can explore a vast chemical space and propose new structures that are likely to have high binding affinity and selectivity for a specific biological target. frontiersin.org For example, AI algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles. nih.govmdpi.com

Furthermore, AI and ML can be integrated into a closed-loop optimization platform for chemical synthesis. nih.gov This would involve the use of robotic systems to synthesize and test new compounds, with the results being fed back into the AI model to guide the design of the next generation of molecules. This iterative process could significantly reduce the time and cost associated with drug discovery. mdpi.com

Identification of Novel Biological Targets for the this compound Scaffold

The thieno[3,2-b]pyridine scaffold has been shown to interact with a variety of biological targets, including protein kinases and G-protein coupled receptors. nih.govacs.org However, the full therapeutic potential of the this compound scaffold is yet to be fully explored.

One promising area of investigation is the identification of novel kinase targets. The thieno[3,2-b]pyridine core has been identified as an attractive scaffold for developing highly selective inhibitors of underexplored protein kinases, such as Haspin and CDKLs. nih.govresearchgate.net High-throughput screening of this compound and its derivatives against a panel of kinases could reveal novel targets with therapeutic potential in oncology and other diseases.

Another avenue for exploration is the potential of this scaffold to modulate the activity of other enzyme families or receptor types. For example, thienopyridine derivatives have been investigated as inhibitors of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.gov Additionally, the discovery of thieno[3,2-b]pyridine-5-carboxamide derivatives as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) suggests that the this compound scaffold may also have applications in the treatment of neurological disorders. acs.org

Integration with Advanced Delivery System Concepts (Conceptual, non-clinical)

The clinical success of this compound derivatives will depend not only on their intrinsic pharmacological properties but also on their effective delivery to the target site. Advanced drug delivery systems offer a promising approach to enhance the therapeutic efficacy and reduce the side effects of these compounds. journalwjarr.com

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be used to improve the solubility, bioavailability, and pharmacokinetic profile of poorly water-soluble thienopyridine derivatives. journalwjarr.comjuniperpublishers.com These nanocarriers can be designed to release the drug in a controlled and sustained manner, thereby maintaining therapeutic concentrations for an extended period. nih.gov

Furthermore, nanoparticles can be surface-functionalized with targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery. journalwjarr.com This approach can enhance the accumulation of the drug at the disease site while minimizing its exposure to healthy tissues, thereby improving the therapeutic index. mdpi.com For example, folate-conjugated polymeric nanoparticles have been shown to enhance the uptake and cytotoxicity of a thienopyrimidine CDK inhibitor in folate receptor-positive cancer cells. journalwjarr.com

Challenges and Opportunities in Thieno[3,2-b]pyridine Research

While the thieno[3,2-b]pyridine scaffold holds great promise for the development of new therapeutics, there are several challenges that need to be addressed. One of the main challenges is the synthesis of complex thieno[3,2-b]pyridine derivatives. researchgate.netresearchgate.net The development of efficient and versatile synthetic methodologies is crucial for the exploration of the chemical space around this scaffold.

Another challenge is the potential for off-target effects and toxicity. As with any drug development program, careful evaluation of the safety profile of new thienopyridine derivatives is essential. The use of AI and ML tools for toxicity prediction can help to mitigate this risk. nih.gov

Despite these challenges, the opportunities in thieno[3,2-b]pyridine research are vast. The versatility of this scaffold, coupled with the power of modern drug discovery technologies, provides a strong foundation for the development of novel therapeutics for a wide range of diseases. nih.gov The continued exploration of the chemical and biological properties of this compound and its derivatives is likely to yield new and effective treatments for unmet medical needs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound can be approached via multi-step heterocyclic chemistry. A plausible route involves cyclization of precursor thiophene derivatives with nitrile-containing intermediates. For example, describes a method for synthesizing fluorescent probes by reacting ligands (e.g., bis(pyridin-2-ylmethyl)amine) with formaldehyde in organic solvents, which could be adapted for analogous thienopyridine systems . Optimization may include varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Purity can be enhanced via recrystallization or column chromatography .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm the hydroxyl and carbonitrile groups.
  • HPLC (>97% purity threshold) with UV detection at 254 nm.
  • Mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if crystalline) for absolute configuration. and highlight SMILES/InChI notations for structural validation .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The hydroxyl and nitrile groups may confer polar solubility (e.g., DMSO, methanol) but limited stability in aqueous or acidic conditions. Store desiccated at –20°C to prevent hydrolysis. and recommend inert atmospheres (N₂/Ar) for air-sensitive handling and PPE for toxicity mitigation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites (e.g., C-2 carbonitrile as an electron-deficient center). Software like Gaussian or ORCA can simulate transition states for substitution reactions. emphasizes linking computational results to experimental validation via kinetic studies .

Q. What strategies resolve contradictory data regarding the biological activity of this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell lines vs. in vivo models). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and control for variables like pH, serum proteins, and metabolite interference. notes pyridine-3-carbonitrile derivatives exhibit context-dependent bioactivity, necessitating dose-response profiling .

Q. How does the electronic configuration of substituents influence the fluorescence properties of this compound?

  • Methodological Answer : The hydroxyl group may act as an electron donor, enhancing fluorescence quantum yield. Compare with analogues lacking hydroxyl or nitrile groups. demonstrates that 7-hydroxyl chromene derivatives exhibit strong nucleolar staining, suggesting similar structure-property relationships .

Q. What in silico approaches are recommended for optimizing the pharmacokinetic profile of this compound?

  • Methodological Answer : Use QSAR models to predict ADME properties:

  • LogP (for lipophilicity) via ChemAxon.
  • CYP450 inhibition using SuperCYPSPred.
  • BBB permeability via machine learning (e.g., BBB Predictor). advocates integrating computational predictions with in vitro hepatocyte assays .

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., replacing hydroxyl with methoxy or varying nitrile positioning). Test derivatives in bioassays (e.g., kinase inhibition, antimicrobial activity). and provide templates for SAR in pyridine-carbonitrile systems, highlighting trifluoromethyl and thiophene groups as key pharmacophores .

Data Contradiction Analysis

  • Example : If fluorescence intensity varies between live and fixed cells, assess fixation-induced artifacts (e.g., aldehyde crosslinking). notes that fluorescent probes may exhibit environment-dependent emission, requiring pH and viscosity controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.